Welcome to the BenchChem Online Store!
molecular formula C12H16O5 B8776168 Ethyl (3-ethoxy-2-oxocyclohex-3-en-1-yl)(oxo)acetate

Ethyl (3-ethoxy-2-oxocyclohex-3-en-1-yl)(oxo)acetate

Cat. No. B8776168
M. Wt: 240.25 g/mol
InChI Key: CEAKAIYDERWAJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07482354B2

Procedure details

41.40 g (0.29 mol) of 2-ethoxycyclohex-2-en-1-one were dissolved in 310 mL of diethyl ether and 325 mL of 1M LiN(1MS)2 in tetrahydrofuran were added dropwise at −50° C. After 30 minutes at the same temperature, 44.2 mL of diethyloxalate were also added under stirring. The solution was kept at room temperature overnight (TLC chloroform). 300 mL of water were then added, the pH adjusted to 4-5 by adding 1 N HCl and the resulting solution extracted with ethyl acetate. The organic layer was dried over Na2SO4 and evaporated to dryness. The crude was purified by chromatography on a silica gel column eluted by chloroform (76% yield as an oil).
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
[Compound]
Name
LiN
Quantity
325 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
44.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[C:5](=[O:10])[CH2:6][CH2:7][CH2:8][CH:9]=1)[CH3:2].[CH2:11]([O:13][C:14](=[O:20])[C:15](OCC)=[O:16])[CH3:12].C(Cl)(Cl)Cl.Cl>C(OCC)C.O1CCCC1.O>[CH2:1]([O:3][C:4]1[C:5](=[O:10])[CH:6]([C:15](=[O:16])[C:14]([O:13][CH2:11][CH3:12])=[O:20])[CH2:7][CH2:8][CH:9]=1)[CH3:2]

Inputs

Step One
Name
Quantity
41.4 g
Type
reactant
Smiles
C(C)OC=1C(CCCC1)=O
Name
Quantity
310 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
LiN
Quantity
325 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
44.2 mL
Type
reactant
Smiles
C(C)OC(C(=O)OCC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting solution extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude was purified by chromatography on a silica gel column
WASH
Type
WASH
Details
eluted by chloroform (76% yield as an oil)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)OC=1C(C(CCC1)C(C(=O)OCC)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.